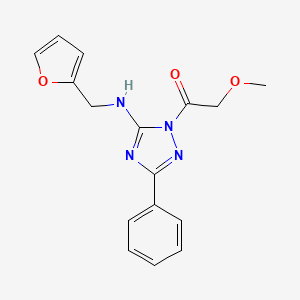
1-(4-chlorobenzoyl)-N-mesityl-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorobenzoyl)-N-mesityl-4-piperidinecarboxamide, also known as CMPI, is a chemical compound that belongs to the class of piperidine carboxamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
The mechanism of action of 1-(4-chlorobenzoyl)-N-mesityl-4-piperidinecarboxamide involves its binding to the sigma-1 receptor, which leads to the modulation of various signaling pathways in the brain. This can result in a wide range of physiological effects, including pain relief, improved memory, and neuroprotection.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-chlorobenzoyl)-N-mesityl-4-piperidinecarboxamide can have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the modulation of intracellular signaling pathways. It has also been shown to have neuroprotective effects, which may make it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(4-chlorobenzoyl)-N-mesityl-4-piperidinecarboxamide for lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the physiological effects of sigma-1 receptor modulation. However, one limitation is that it can be difficult to synthesize and purify in large quantities, which can limit its availability for use in experiments.
Direcciones Futuras
There are several potential future directions for research on 1-(4-chlorobenzoyl)-N-mesityl-4-piperidinecarboxamide. One area of interest is its potential use as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use as a tool for studying the role of the sigma-1 receptor in various physiological processes. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(4-chlorobenzoyl)-N-mesityl-4-piperidinecarboxamide and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 1-(4-chlorobenzoyl)-N-mesityl-4-piperidinecarboxamide involves a multi-step process that begins with the reaction of 4-chlorobenzoyl chloride with mesitylene in the presence of a base such as triethylamine. The resulting product is then reacted with piperidine-4-carboxylic acid to yield 1-(4-chlorobenzoyl)-N-mesityl-4-piperidinecarboxamide.
Aplicaciones Científicas De Investigación
1-(4-chlorobenzoyl)-N-mesityl-4-piperidinecarboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in a wide range of physiological processes including pain modulation, memory formation, and neuroprotection.
Propiedades
IUPAC Name |
1-(4-chlorobenzoyl)-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O2/c1-14-12-15(2)20(16(3)13-14)24-21(26)17-8-10-25(11-9-17)22(27)18-4-6-19(23)7-5-18/h4-7,12-13,17H,8-11H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJVFQXVJQGQBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzoyl)-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methoxy-N-methylbenzamide](/img/structure/B5726501.png)



![N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5726526.png)

![N,N'-[1,4-phenylenebis(methylene)]bis(2,2-dimethylpropanamide)](/img/structure/B5726541.png)



![2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5726557.png)

![7-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5726582.png)
